2-Thenoyl peroxide
Overview
Description
2-Thenoyl peroxide is a chemical compound . It has been used in medication and cosmetic products . The molecular formula of 2-Thenoyl peroxide is C10H6O4S2 .
Molecular Structure Analysis
The molecular structure of 2-Thenoyl peroxide consists of 10 carbon atoms, 6 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 254.282 Da and the monoisotopic mass is 253.970749 Da .
Scientific Research Applications
1. Thermal Decomposition and Kinetics
Research by Schuetz et al. (1966) focused on the thermal decomposition of various substituted bis-(thenoyl) peroxides, including derivatives of 2- and 3-thenoic acids. They investigated the effect of electron-releasing and electron-withdrawing substituents on the decomposition rates, finding a general trend where electron-releasing substituents increase the rate of decomposition, whereas electron-withdrawing groups decrease it. This study is significant in understanding the kinetic behavior and stability of 2-thenoyl peroxide in various conditions, which is crucial for its application in scientific research and industrial processes (Schuetz, Gruen, Byrne, & Brennan, 1966).
2. Role in Radical Formation and Chemical Reactions
Another aspect of 2-thenoyl peroxide's application is its role in the formation of radicals and subsequent chemical reactions. The decomposition of 2-thenoyl peroxide in iodobenzene, particularly in the presence of copper(II)chloride, leads to the production of iodophenyl2-thenoates, as observed by Hashimoto et al. (1973). The study suggests that the 2-thenoyloxylation reaction involves the addition of a 2-thenoyloxy radical to an aromatic nucleus, followed by rapid oxidation. This finding highlights the compound's potential in facilitating specific organic transformations, making it a valuable reagent in synthetic chemistry (Hashimoto, Koike, & Okahata, 1973).
3. Applications in Environmental Chemistry
In the broader context of environmental chemistry, peroxides like 2-thenoyl peroxide have been studied for their role in advanced oxidation processes. Neyens and Baeyens (2003) reviewed the application of hydrogen peroxide in treating various inorganic and organic pollutants. Although not directly about 2-thenoyl peroxide, this research underscores the importance of peroxides in environmental remediation processes. Peroxides can be activated using transition metal salts or UV light to form highly reactive radicals, effective in degrading hazardous organic pollutants in water. This aspect of peroxide chemistry is essential for the development of sustainable and efficient methods for water treatment and pollution control (Neyens & Baeyens, 2003).
properties
IUPAC Name |
thiophene-2-carbonyl thiophene-2-carboperoxoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4S2/c11-9(7-3-1-5-15-7)13-14-10(12)8-4-2-6-16-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAYSOYUISAMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OOC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184919 | |
Record name | 2-Thenoyl peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thenoyl peroxide | |
CAS RN |
30930-49-5 | |
Record name | Peroxide, bis(2-thienylcarbonyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30930-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thenoyl peroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030930495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thenoyl peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-thienylcarbonyl) peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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